3-Maleimidopropionic acid maleimido ester
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Overview
Description
3-Maleimidopropionic acid maleimido ester is a compound that contains both a maleimide group and an ester functional group. This compound is widely used in various fields due to its ability to form stable covalent bonds with thiol groups, making it a valuable reagent in bioconjugation and cross-linking applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Maleimidopropionic acid maleimido ester can be synthesized through the reaction of 3-maleimidopropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Maleimidopropionic acid maleimido ester primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. It can react with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, N-hydroxysuccinimide (NHS), N,N’-dicyclohexylcarbodiimide (DCC)
Conditions: Organic solvents (e.g., dichloromethane, DMF), room temperature
Major Products
The major product formed from the reaction of this compound with thiol groups is a stable thioether bond, which is commonly used in bioconjugation applications .
Scientific Research Applications
3-Maleimidopropionic acid maleimido ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-maleimidopropionic acid maleimido ester involves the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol groups to form a stable thioether bond, which is crucial for its applications in bioconjugation and cross-linking . This reaction is highly specific and efficient, making it a valuable tool in various scientific and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 3-maleimidopropionate
- N-Maleoyl-β-alanine N-hydroxysuccinimide ester
- N-Maleoyl-β-alanine N-hydroxysuccinimide ester
Uniqueness
3-Maleimidopropionic acid maleimido ester is unique due to its dual functionality, allowing it to react with both amine and thiol groups. This dual reactivity makes it a versatile reagent in bioconjugation and cross-linking applications, providing more options for researchers and industrial applications .
Properties
Molecular Formula |
C11H8N2O6 |
---|---|
Molecular Weight |
264.19 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C11H8N2O6/c14-7-1-2-8(15)12(7)6-5-11(18)19-13-9(16)3-4-10(13)17/h1-4H,5-6H2 |
InChI Key |
FDGFZBNFVGLEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)ON2C(=O)C=CC2=O |
Origin of Product |
United States |
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